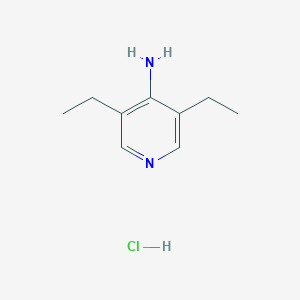

3,5-Diethylpyridin-4-amine;hydrochloride

Description

Historical Context of Aminopyridine Chemistry in Academic Inquiry

The study of aminopyridines dates back to early investigations into heterocyclic compounds. A pivotal moment in the history of this class of molecules was the development of 4-aminopyridine (B3432731) (4-AP). Initially recognized for its ability to block potassium channels, 4-AP was developed in 1963 and was even used as a bird poison. pensoft.net However, its pharmacological potential soon became the focus of academic and clinical research. In the 1970s, Bulgarian pharmacologists and anesthetists pioneered the clinical application of 4-aminopyridine hydrochloride, demonstrating its efficacy in reversing the effects of non-depolarizing neuromuscular blocking agents. pensoft.net

This early clinical success spurred further investigation into the broader therapeutic applications of 4-AP and its derivatives. pensoft.net The synthesis of aminopyridines, including the well-known Chichibabin reaction which involves the reaction of pyridine (B92270) with sodium amide, has been a subject of study, leading to various methods for producing these valuable compounds. epa.govwikipedia.org Over the decades, research has expanded from the parent aminopyridines to a vast array of substituted derivatives, each with potentially unique properties and applications.

Significance of Substituted Pyridine-4-amines as Research Scaffolds

The pyridine ring is a key component in over 7,000 drug molecules and is present in approximately 20% of the top 200 pharmaceuticals. nih.govvcu.edu The pyridine-4-amine structure is particularly significant for several reasons. Its nitrogen-bearing heterocyclic nature often improves the water solubility of molecules, a desirable trait for pharmaceutical candidates. nih.gov Furthermore, the pyridine scaffold can act as a bioisostere of amides, amines, and other nitrogen-containing heterocycles, allowing medicinal chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov

Substituted pyridine-4-amines are foundational scaffolds in drug design due to their profound effect on pharmacological activity. nih.gov The ability to easily modify the pyridine ring at various positions allows for the creation of large libraries of compounds for screening against biological targets. nih.gov This versatility has led to the discovery of numerous therapeutic agents with a broad spectrum of activities. nih.gov Aminopyridine derivatives have been investigated for their roles as anticancer, antibacterial, and anti-inflammatory agents, among others. nih.gov The interaction of the aminopyridine ring with various enzymes and receptors can elicit a wide range of biological effects, making it a continuously evolving area of research. rsc.org

Overview of Research Trajectories for 3,5-Diethylpyridin-4-amine (B2977632);hydrochloride in Scientific Literature

A thorough review of scientific literature indicates a notable lack of specific research focused on 3,5-Diethylpyridin-4-amine and its hydrochloride salt. While chemical suppliers list the compound, suggesting its synthesis is feasible, dedicated academic studies on its properties, synthesis, and applications appear to be unpublished. However, the research trajectories for this compound can be inferred from studies on structurally similar 3,5-disubstituted pyridine derivatives.

Synthetic Approaches: The synthesis of 3,5-disubstituted pyridines can be approached through various established methods in heterocyclic chemistry. baranlab.org A common strategy involves the construction of the pyridine ring from acyclic precursors, such as the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. baranlab.org Alternatively, functionalization of a pre-existing pyridine or 3,5-dialkylpyridine (lutidine) ring is a viable route. For instance, the introduction of an amino group at the 4-position of a 3,5-diethylpyridine (B1625690) precursor could be achieved through methods like nitration followed by reduction, or through nucleophilic aromatic substitution reactions. epa.gov The steric hindrance from the two ethyl groups at the 3 and 5 positions could influence the reactivity of the 4-position, a phenomenon that has been used advantageously in the synthesis of other 3,5-dialkyl-4-substituted pyridines. cdnsciencepub.com

Potential Research Applications: Based on the activities of analogous compounds, several research avenues for 3,5-Diethylpyridin-4-amine;hydrochloride can be proposed:

Medicinal Chemistry: Research on other 3,5-disubstituted pyridines has revealed potent antimicrobial and antituberculosis activities. nih.gov It would be a logical step to investigate this compound for similar biological activities.

Neurological Research: The parent compound, 4-aminopyridine, is a potassium channel blocker used to manage symptoms of multiple sclerosis. pensoft.net Derivatives of 4-AP have been synthesized and tested to explore how modifications to the core structure affect this activity. nih.govnih.gov Investigating the effect of the 3,5-diethyl substitution on potassium channel activity and neural conduction would be a relevant research trajectory. nih.gov

Catalysis: 4-Dialkylaminopyridines are well-known as highly effective nucleophilic catalysts in a variety of organic reactions. While 3,5-Diethylpyridin-4-amine is a primary amine, its derivatives could be explored for catalytic applications, building on the extensive research into aminopyridine-based catalysts.

Table 1: Physicochemical Properties of 4-Aminopyridine

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2 |

| Molar Mass | 94.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 155-158 °C |

| Boiling Point | 273 °C |

| Solubility in Water | Soluble |

Table 2: General Synthetic Strategies for Substituted Pyridines

| Method | Description |

|---|---|

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized. |

| Chichibabin Reaction | Direct amination of pyridine at the 2-position using sodium amide, though modifications can target other positions. epa.gov |

| Kröhnke Pyridine Synthesis | Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to yield 2,4,6-trisubstituted pyridines. |

| Cycloaddition Reactions | Inverse-electron-demand Diels-Alder reactions using azadienes are a modern approach to constructing the pyridine ring. baranlab.org |

| Functionalization of Pyridine N-Oxides | Activation of the pyridine ring towards substitution, allowing for the introduction of various functional groups. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diethylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-3-7-5-11-6-8(4-2)9(7)10;/h5-6H,3-4H2,1-2H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYQMMQAZMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=C1N)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3,5 Diethylpyridin 4 Amine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H and ¹³C NMR Spectral Analysis for Diethyl Substitution Pattern

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups. The symmetry of the molecule, with two identical ethyl groups at the 3 and 5 positions, simplifies the spectrum. The pyridinium (B92312) proton (N-H) would likely appear as a broad singlet due to solvent exchange and quadrupole broadening. The two equivalent aromatic protons at positions 2 and 6 would resonate as a singlet in the aromatic region. Each ethyl group would present a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the methylene protons.

The ¹³C NMR spectrum would show a specific number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected: one for the two equivalent aromatic carbons at positions 2 and 6, one for the two equivalent aromatic carbons at positions 3 and 5, one for the aromatic carbon at position 4, one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Diethylpyridin-4-amine (B2977632) hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-2, H-6 | ~8.0 | - | s | - |

| NH | broad | - | br s | - |

| -CH₂- | ~2.8 | ~25 | q | ~7.5 |

| -CH₃ | ~1.3 | ~14 | t | ~7.5 |

| C-2, C-6 | - | ~148 | - | - |

| C-3, C-5 | - | ~135 | - | - |

| C-4 | - | ~150 | - | - |

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Proton and Carbon Connectivity

To definitively establish the connectivity between protons and carbons, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct coupling and proving the presence of the ethyl fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum would show a correlation between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and the aromatic protons and the C-2/C-6 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons. Expected HMBC correlations would include a cross-peak between the methylene protons and the aromatic C-2/C-6 and C-4 carbons, as well as a correlation between the aromatic protons and the C-3/C-5 carbons, solidifying the placement of the ethyl groups on the pyridine (B92270) ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. chemrxiv.orgnih.gov For 3,5-Diethylpyridin-4-amine hydrochloride, the free base would be ionized, typically by protonation, in the mass spectrometer. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 2: Predicted HRMS Data for 3,5-Diethylpyridin-4-amine

| Ion Formula | Calculated m/z |

|---|---|

| [C₉H₁₅N₂]⁺ | 151.1230 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. nih.govnih.gov The fragmentation pattern provides valuable information about the molecule's structure. A plausible fragmentation pathway for protonated 3,5-Diethylpyridin-4-amine would involve the loss of neutral fragments from the ethyl side chains.

A primary fragmentation step would likely be the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement or direct cleavage, leading to a prominent fragment ion. Subsequent fragmentations could involve further losses from the remaining ethyl group or cleavage of the pyridine ring itself.

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₅N₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 151.1230 | 123.0917 | C₂H₄ (28.0313) |

| 151.1230 | 136.0995 | CH₃ (15.0235) |

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction experiment on 3,5-Diethylpyridin-4-amine hydrochloride would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, it would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the amine/pyridinium protons and the chloride counter-ion, as well as potential π-π stacking interactions between the pyridine rings. This information is crucial for understanding the solid-state properties of the compound. While no specific crystallographic data is publicly available for this compound, the technique remains the gold standard for unambiguous structural determination in the solid state. researchgate.net

An article on the advanced spectroscopic and structural elucidation of 3,5-Diethylpyridin-4-amine;hydrochloride cannot be generated at this time. Extensive searches for specific experimental data regarding the crystal structure, hydrogen bonding networks, conformational analysis, and infrared/Raman spectroscopy of this particular compound have not yielded any detailed research findings.

The scientific literature readily available in the public domain does not appear to contain specific studies on this compound that would provide the necessary data to fulfill the requirements of the requested article, including crystallographic data tables and detailed vibrational analysis.

Therefore, in adherence to the strict instructions to focus solely on verified, specific information for the named compound and to avoid introducing information from analogous structures, the generation of a scientifically accurate and detailed article as outlined is not possible.

Analytical Methodologies for Quantification and Characterization in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For polar, basic compounds like 3,5-Diethylpyridin-4-amine (B2977632);hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized.

HPLC is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives due to its high resolution and sensitivity. nih.gov The development of a robust HPLC method is critical for achieving accurate and reproducible results.

The separation of polar, hydrophilic, and basic compounds like pyridin-4-amines presents unique challenges in HPLC. doi.orgthermofisher.com Their high polarity can lead to poor retention on traditional reversed-phase columns (e.g., C18, C8), while their basic nature can cause peak tailing due to interactions with residual silanol (B1196071) groups on silica-based stationary phases. sigmaaldrich.com Therefore, careful selection and optimization of both the stationary and mobile phases are paramount.

Stationary Phase Selection: Several strategies are employed to achieve adequate retention and good peak shape for pyridin-4-amine compounds:

Reversed-Phase (RP) Chromatography: While standard C18 columns can be challenging, modern end-capped columns or those designed for polar analytes can offer improved performance. The use of ion-pairing reagents in the mobile phase was a traditional approach, but it is often incompatible with mass spectrometry (LC/MS). doi.orgthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for highly polar compounds. doi.org In this mode, a polar stationary phase (e.g., bare silica, amide, or cyano) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comresearchgate.net This allows for the retention of polar analytes that would otherwise elute in the void volume under reversed-phase conditions.

Mixed-Mode Chromatography: This approach utilizes stationary phases with dual retention mechanisms, such as a combination of reversed-phase and ion-exchange or HILIC properties. doi.orggcms.cz Columns like Amaze HD and Primesep 100 can effectively separate isomers of substituted pyridines by employing cation-exchange and hydrogen-bonding interactions. nih.govnih.gov

Hydrogen-Bonding Mode: Specialized stationary phases, such as SHARC 1 columns, separate compounds based on hydrogen bonding interactions between the analyte and the stationary phase. doi.org This mode is particularly effective for separating isomers of aminopyridine. doi.org

Mobile Phase Optimization: The mobile phase composition is a critical parameter that influences retention time, selectivity, and peak shape. chromforum.org

Organic Modifier: Acetonitrile is the most common organic solvent in both reversed-phase and HILIC modes for separating aminopyridines. Methanol is also used, sometimes in combination with acetonitrile. doi.orgnih.gov

Aqueous Component & pH: The pH of the mobile phase is crucial for controlling the ionization state of the basic amine group (pKa of pyridines is typically around 5.2-6). thermofisher.comgcms.cz Using an acidic mobile phase (pH 2-4) ensures the analyte is in its protonated, cationic form, which can improve peak shape and retention on certain columns. mdpi.com

Buffers and Additives: Volatile buffers like formic acid and ammonium (B1175870) formate (B1220265) are frequently used, especially for LC/MS compatibility. doi.orgnih.govmdpi.com Non-volatile buffers such as phosphate (B84403) may also be employed for UV detection. cmes.org Additives like sulfuric acid can significantly increase the retention of basic compounds on mixed-mode columns. gcms.cz The concentration and type of acid or buffer salt can dramatically alter the selectivity and retention of pyridin-4-amine derivatives. doi.orggcms.cz

| Chromatographic Mode | Stationary Phase Examples | Typical Mobile Phase Composition | Primary Retention Mechanism | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP) | C18, C8 (end-capped) | Acetonitrile/Water with acidic buffer (e.g., Formic Acid, TFA) | Hydrophobic interactions | sigmaaldrich.comcmes.org |

| Hydrophilic Interaction (HILIC) | Silica, Amide, Cyano, Diol | High Acetonitrile (>80%) with aqueous buffer | Partitioning into an adsorbed water layer on the stationary phase | doi.orgresearchgate.netcreative-proteomics.com |

| Mixed-Mode | Primesep 100, Amaze HD, Coresep 100 | Acetonitrile/Water or Acetonitrile/Methanol with acidic buffers (e.g., Formic Acid, Sulfuric Acid, Ammonium Formate) | Hydrophobic, Ion-Exchange, Hydrogen-Bonding | doi.orggcms.cznih.govnih.gov |

| Hydrogen-Bonding | SHARC 1 | Acetonitrile/Methanol with additives (Formic Acid, Ammonium Formate) | Specific hydrogen-bond adsorption | doi.org |

UV-Vis and Diode Array Detection (DAD): UV-Vis detection is the most common method for the analysis of pyridine derivatives due to the presence of the aromatic pyridine ring, which is a strong chromophore. nih.gov DAD, an advanced form of UV-Vis detection, provides spectral information across a range of wavelengths for each point in the chromatogram, which aids in peak identification and purity assessment. The typical lambda maximum (λmax) for pyridine and its simple amine derivatives is in the range of 250-280 nm. nih.govcmes.org For instance, methods for pyridine have used detection at 250 nm, while methods for aminopyridine isomers have utilized 270 nm and 275 nm. doi.orgnih.govnih.gov

Fluorescence Detection (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection for compounds that fluoresce. Some aminopyridine derivatives exhibit strong native fluorescence, particularly in acidic media. nih.gov For example, 2-aminopyridine (B139424) and 3-aminopyridine (B143674) show strong fluorescence at pH 3.0, with excitation/emission maxima at 298/370 nm and 250/403 nm, respectively. nih.gov The fluorescence intensity can be pH-dependent and may be quenched in neutral or alkaline conditions. nih.gov

For compounds with weak or no native fluorescence, pre- or post-column derivatization with a fluorescent tagging agent is a common strategy to enhance detection sensitivity. nih.gov This involves reacting the primary or secondary amine group with a fluorogenic reagent.

Gas chromatography is a powerful technique for separating volatile organic compounds. gcms.cz While HPLC is often the method of choice, GC-MS can also be used for the analysis of aminopyridines. vixra.orgwikipedia.org The high temperatures used in GC can pose a challenge for polar compounds like amines, which may exhibit poor peak shape and adsorption to the column. labrulez.com Therefore, derivatization is frequently required to increase the volatility and thermal stability of the analyte, and to reduce interactions with the stationary phase. researchgate.netnih.gov

The coupling of GC with a mass spectrometer provides a high degree of specificity, making it a "gold standard" for forensic substance identification. wikipedia.org The mass spectrometer fragments the eluted molecules into characteristic ions, providing a structural fingerprint that allows for definitive identification. wikipedia.org GC-MS analysis of aminopyridine derivatives has been used to identify metabolites and analyze isotopic abundance. researchgate.netvixra.org

High-Performance Liquid Chromatography (HPLC) Method Development

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. gcms.cz For amine functional groups, derivatization is employed to improve volatility for GC analysis, enhance UV or fluorescence detection for HPLC, and improve chromatographic peak shape. gcms.cznih.gov

Pre-column derivatization involves reacting the sample with a derivatizing reagent before injection into the chromatographic system. This is a common approach for enhancing the detection of primary and secondary amines like the one present in 3,5-Diethylpyridin-4-amine.

For HPLC-FLD: A variety of reagents are available that react with amines to form highly fluorescent derivatives.

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. It is a popular choice but the derivatives can be unstable. chromforum.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. The hydrolysis product of FMOC-Cl can also be fluorescent, potentially causing interference. creative-proteomics.comnih.gov

Dansyl Chloride: Reacts with primary and secondary amines to produce stable and highly fluorescent sulfonamide derivatives. The reaction can be slow. nih.gov

4-chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent used for the analysis of primary and secondary amines, forming derivatives detectable by fluorescence. nih.gov

For GC-MS: Derivatization for GC aims to block the active hydrogen on the amine group, thereby reducing its polarity and increasing its volatility. gcms.cz The main categories are silylation and acylation. nih.gov

Silylation: This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com Catalysts like Trimethylchlorosilane (TMCS) are often added to facilitate the reaction, especially for hindered amines. sigmaaldrich.com

Acylation: This method involves reacting the amine with an acylating agent, often a perfluorinated anhydride, to form a stable, volatile amide. Reagents like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) are used. thermofisher.comgcms.cz The resulting fluorinated derivatives are highly responsive to electron capture detection (ECD) and provide characteristic mass spectra. scilit.comresearchgate.net

| Reagent Abbreviation | Full Name | Target Group(s) | Analytical Technique | Key Features | Reference |

|---|---|---|---|---|---|

| OPA | o-Phthalaldehyde | Primary Amines | HPLC-FLD | Fast reaction; unstable derivatives | chromforum.orgnih.gov |

| FMOC-Cl | 9-Fluorenylmethyl Chloroformate | Primary & Secondary Amines | HPLC-FLD/UV | Stable derivatives; reagent hydrolysis product can interfere | creative-proteomics.comnih.gov |

| NBD-Cl | 4-chloro-7-nitrobenzofurazan | Primary & Secondary Amines | HPLC-FLD | Forms stable, fluorescent products | nih.gov |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Primary & Secondary Amines, etc. | GC-MS | Common silylating agent; increases volatility | thermofisher.comsigmaaldrich.com |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Primary & Secondary Amines, etc. | GC-MS | Forms very stable TBDMS derivatives | thermofisher.com |

| PFPA | Pentafluoropropionic Anhydride | Primary & Secondary Amines | GC-MS/ECD | Forms stable, volatile derivatives; enhances ECD signal | scilit.comresearchgate.net |

Post-Column Derivatization Applications

In the analysis of compounds that lack a strong chromophore or fluorophore, such as 3,5-Diethylpyridin-4-amine, post-column derivatization (PCD) is a powerful technique to enhance detection sensitivity and selectivity in High-Performance Liquid Chromatography (HPLC). thermofisher.com Following chromatographic separation on the column, the analyte elutes and is mixed with a reagent in a reaction coil. This reaction yields a derivative that is readily detectable, commonly by UV-Vis absorption or fluorescence detectors. westernsydney.edu.au

The primary advantage of PCD is that the separation of the original, underivatized compound is performed first, avoiding potential issues like the formation of multiple derivative products or derivatives with poor chromatographic properties. Commonly used PCD reactions for primary amines include reactions with reagents like ortho-phthalaldehyde (OPA) or fluorescamine. westernsydney.edu.aunih.gov For instance, OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity. libretexts.orgresearchgate.net This approach minimizes band broadening by using reaction coils with optimized volumes. westernsydney.edu.aunih.gov While PCD systems require additional pumps and mixers, the improved sensitivity and selectivity often justify the added complexity for trace-level quantification in complex research matrices. nih.gov

Selection of Derivatization Reagents for Specific Analytical Needs

The choice of a derivatization reagent is critical and depends on several factors: the functional group of the analyte, the desired detection method (UV-Vis or fluorescence), the complexity of the sample matrix, and the required sensitivity. researchgate.net For a primary amine like 3,5-Diethylpyridin-4-amine, a variety of reagents are available. thermofisher.comnih.gov The selection process involves evaluating the reagent's specificity, the stability of the resulting derivative, reaction kinetics, and the absence of interference from reagent by-products. nih.govmdpi.com

Fluorescence-based derivatization is often preferred over UV-Vis absorption due to its inherently higher sensitivity and selectivity. libretexts.org Reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for primary and secondary amines. thermofisher.comresearchgate.net OPA is highly specific for primary amines, reacting quickly at room temperature to form fluorescent products. libretexts.orgresearchgate.net In contrast, FMOC-Cl can react with both primary and secondary amines. researchgate.netresearchgate.net Dansyl chloride is another common reagent that reacts with primary and secondary amines, as well as phenols and alcohols, producing stable, fluorescent derivatives. nih.gov The choice between these depends on whether the analysis needs to be specific to primary amines or inclusive of other nucleophilic groups. researchgate.netnih.gov

Below is a table summarizing common derivatization reagents suitable for primary amines.

Interactive Table: Selection of Derivatization Reagents for Primary Amines| Reagent | Target Analyte | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction, high sensitivity, specific for primary amines. libretexts.orgnih.gov | Derivatives can be unstable. thermofisher.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Stable derivatives, high sensitivity. researchgate.netresearchgate.net | Reagent itself can be fluorescent, requiring separation. thermofisher.com |

| Dansyl chloride (DNS-Cl) | Primary and secondary amines, phenols, alcohols | Fluorescence | Forms stable derivatives. libretexts.orgnih.gov | Non-specific, reacts with other functional groups. nih.gov |

| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Primary and secondary amines | Fluorescence | High sensitivity. researchgate.net | Reaction conditions may require heating. |

| Fluorescamine | Primary amines | Fluorescence | Reacts very rapidly at room temperature. nih.gov | Reagent is hydrolyzed by water, requiring non-aqueous solvents. westernsydney.edu.au |

Electrophoretic Techniques for Separation and Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like 3,5-Diethylpyridin-4-amine hydrochloride. analyticaltoxicology.com This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. mdpi.com Key advantages of CE include high resolution, minimal sample and reagent consumption, and rapid analysis times. rsc.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. analyticaltoxicology.com In CZE, separation is based on the charge-to-size ratio of the analytes. mdpi.com As a hydrochloride salt, 3,5-Diethylpyridin-4-amine will be protonated and carry a positive charge in acidic to neutral buffer systems, allowing it to migrate toward the cathode. The separation can be optimized by adjusting parameters such as buffer pH, concentration, and applied voltage. mdpi.com For neutral or poorly charged compounds, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles as a pseudo-stationary phase, can be employed. nih.gov Given the ionic nature of the hydrochloride salt, CZE is a particularly suitable and straightforward electrophoretic technique for its quantification and characterization. vu.nlnih.gov

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy)

Validation of an analytical method is essential to ensure its reliability for intended research applications. nih.gov The process involves evaluating several key parameters to demonstrate that the method is suitable for its purpose. nih.govd-nb.info For the quantification of 3,5-Diethylpyridin-4-amine hydrochloride, a validated HPLC or CE method would require the assessment of specificity, linearity, precision, and accuracy. researchgate.netuaiasi.ro

Specificity: This parameter demonstrates that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix, such as impurities or excipients. Specificity is typically assessed by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time or migration time of the analyte. researchgate.net

Linearity: Linearity establishes the relationship between the concentration of the analyte and the corresponding analytical signal. nih.gov It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. uaiasi.ro A high correlation coefficient (r²) value, typically >0.99, indicates a strong linear relationship. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval. mdpi.com

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. d-nb.info Generally, a %RSD of less than 2% is considered acceptable. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true or accepted reference value. researchgate.net It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. mdpi.comnih.gov Acceptable recovery rates are typically within the range of 98-102%. researchgate.net

The table below presents example validation data for a hypothetical HPLC method for the quantification of an amine compound.

Interactive Table: Example Method Validation Parameters| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Specificity | Analysis of blank and spiked matrix | No interference at analyte retention time | No significant interfering peaks |

| Linearity | Correlation Coefficient (r²) | 0.9998 | r² > 0.995 researchgate.net |

| Range | 0.1 - 10 µg/mL | Covers expected sample concentrations | |

| Precision | Repeatability (%RSD) | 1.2% | %RSD ≤ 2% researchgate.net |

| Intermediate Precision (%RSD) | 1.8% | %RSD ≤ 2% researchgate.net | |

| Accuracy | Recovery (%) | 99.5% | 98.0% - 102.0% researchgate.net |

Pre Clinical and in Vitro Pharmacological Investigations of 3,5 Diethylpyridin 4 Amine;hydrochloride

Molecular Target Identification and Binding Affinity Studies

The initial phase of characterizing a novel compound like 3,5-Diethylpyridin-4-amine (B2977632);hydrochloride involves identifying its molecular targets and quantifying its binding affinity. This is crucial for understanding its mechanism of action and potential therapeutic applications.

Receptor Binding Assays (e.g., Adenosine (B11128) Receptors)

Receptor binding assays are fundamental in determining whether a compound interacts with specific receptors. For a novel compound, a broad panel of receptor binding assays is typically conducted to identify primary targets and assess selectivity. For instance, evaluating the affinity for adenosine receptors would involve competitive binding experiments using radiolabeled ligands.

Hypothetical Data Table for Adenosine Receptor Binding Assay

| Receptor Subtype | Radioligand | Ki (nM) for 3,5-Diethylpyridin-4-amine;hydrochloride |

|---|---|---|

| A1 | [3H]CCPA | > 10,000 |

| A2A | [3H]CGS 21680 | > 10,000 |

| A2B | [3H]DPCPX | > 10,000 |

| A3 | [125I]AB-MECA | > 10,000 |

Note: This table is illustrative and does not represent actual experimental data.

Enzyme Inhibition Profiling (e.g., Mycobacterial ATP Synthase)

To investigate potential antibacterial properties, the compound could be screened against essential microbial enzymes. For example, assessing its effect on mycobacterial ATP synthase is pertinent for antitubercular drug discovery. The inhibitory activity is typically determined by measuring the reduction in enzyme activity in the presence of the compound.

Hypothetical Data Table for Enzyme Inhibition Profile

| Enzyme Target | Assay Method | IC50 (µM) for this compound |

|---|---|---|

| Mycobacterial ATP Synthase | ATPase activity assay | Not Determined |

Note: This table is illustrative and does not represent actual experimental data.

Ion Channel Modulation (e.g., hERG channel)

Assessing the interaction with ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a critical step in preclinical safety assessment. Inhibition of the hERG channel can lead to cardiac arrhythmias. Electrophysiological techniques, such as patch-clamp assays, are used to measure the compound's effect on channel function.

Hypothetical Data Table for Ion Channel Modulation

| Ion Channel | Cell Line | IC50 (µM) for this compound |

|---|---|---|

| hERG (Kv11.1) | HEK293 | Not Determined |

Note: This table is illustrative and does not represent actual experimental data.

Cellular Pathway Modulation and Signal Transduction Studies

Once molecular targets are identified, further studies are necessary to understand how the compound's interaction with these targets affects cellular signaling pathways.

Analysis of Intracellular Signaling Cascade Modulation

If a compound binds to a G-protein coupled receptor, for example, subsequent studies would investigate its impact on downstream signaling molecules like cyclic AMP (cAMP) or inositol (B14025) phosphates. Techniques such as immunoassays or reporter gene assays are employed to quantify these changes.

Protein-Ligand Interaction Mechanisms

To understand the interaction at a molecular level, computational methods like molecular docking and molecular dynamics simulations can be used. These studies predict the binding mode and identify key amino acid residues involved in the interaction between the compound and its target protein. This information is invaluable for optimizing the compound's structure to improve its potency and selectivity.

In Vitro Biological Activity Evaluation

Extensive literature searches did not yield specific in vitro studies on the biological activities of this compound. The following sections detail the absence of research findings for the specified pharmacological investigations.

Antimicrobial Activity against Specific Microbial Strains

No studies were identified that specifically investigated the in vitro antimicrobial activity of this compound against any microbial strains. While research into the antimicrobial properties of various pyridine (B92270) derivatives exists, data directly pertaining to the 3,5-diethyl substituted 4-aminopyridine (B3432731) hydrochloride is not available in the reviewed scientific literature. nih.govnih.govmdpi.com

Antineoplastic Activity in Defined Cell Lines

There is a lack of available scientific data concerning the in vitro antineoplastic activity of this compound. Investigations into the effects of this specific compound on defined cancer cell lines have not been reported in the accessible literature. While some aminopyridine derivatives have been explored for their anticancer potential, no such studies have been published for this compound. nih.govmdpi.comnih.govmdpi.comdrugbank.com

Anti-inflammatory and Immunomodulatory Effects (Cell-based assays)

No cell-based assay results detailing the anti-inflammatory or immunomodulatory effects of this compound were found in the course of this review. The parent compound, 4-aminopyridine, has been shown to have some immunomodulatory effects; however, these findings cannot be directly extrapolated to the 3,5-diethyl derivative. nih.govnih.govnih.gov

Neurobiological Activity in Neuronal Cell Models (e.g., NMDA receptor antagonism)

Specific studies on the neurobiological activity of this compound in neuronal cell models are absent from the current scientific literature. In particular, there is no evidence to suggest or refute N-Methyl-D-aspartate (NMDA) receptor antagonism for this compound. Although 4-aminopyridine is known to be a potassium channel blocker and can indirectly affect glutamatergic neurotransmission, direct interaction with the NMDA receptor by this compound has not been investigated. nih.govnih.govmdpi.comwikipedia.orgfrontiersin.org

Antioxidant and Lipid Peroxidation Inhibition Studies

No in vitro studies have been published that evaluate the antioxidant properties or the ability of this compound to inhibit lipid peroxidation. While the antioxidant potential of various heterocyclic compounds, including some pyridine derivatives, is an active area of research, this specific compound has not been assessed. ekb.eggavinpublishers.compensoft.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of 3,5 Diethylpyridin 4 Amine;hydrochloride Analogues

Design Principles for Systematically Varied Analogues

The rational design of analogues of 3,5-diethylpyridin-4-amine (B2977632) hydrochloride is guided by established principles of medicinal chemistry, focusing on modifications of the pyridine (B92270) core and the exocyclic amine group. These systematic variations allow for a thorough investigation of the chemical space around the parent molecule.

The size, shape, and lipophilicity of the substituents at the 3 and 5 positions of the pyridine ring are significant determinants of biological activity. In the case of 3,5-diethylpyridin-4-amine, the ethyl groups contribute to a specific steric and electronic profile.

To understand the impact of these alkyl groups, analogues are synthesized with a variety of substituents at these positions. These modifications can range from smaller alkyl groups, such as methyl, to larger or more complex moieties. For instance, a study on 3-substituted-4-aminopyridines as potassium channel blockers revealed that a 3-methyl group resulted in a 7-fold increase in potency compared to the unsubstituted 4-aminopyridine (B3432731). biorxiv.org This suggests that the presence of small alkyl groups at the 3-position can be beneficial for activity.

The following table illustrates how variations in the alkyl substituents at the 3-position of a 4-aminopyridine core can influence inhibitory activity, in this case, against Shaker K+ channels.

| Compound | Substituent at Position 3 | IC50 (µM) at +30 mV |

|---|---|---|

| 4-Aminopyridine (4-AP) | -H | 280 |

| 3-Methyl-4-aminopyridine (3-Me-4-AP) | -CH3 | 42 |

| 3-Fluoro-4-aminopyridine (3-F-4-AP) | -F | 230 |

| 3-Methoxy-4-aminopyridine (3-MeO-4-AP) | -OCH3 | 650 |

| 3-(Trifluoromethyl)-4-aminopyridine (3-CF3-4-AP) | -CF3 | 1050 |

Data sourced from a study on 4-aminopyridine K+ channel blockers. biorxiv.org

Systematic variations could include:

Homologation: Increasing the chain length of the alkyl groups (e.g., propyl, butyl) to probe the size of the binding pocket.

Branching: Introducing branched alkyl groups (e.g., isopropyl) to explore the steric tolerance of the target.

Cyclic Analogues: Incorporating cycloalkyl groups to restrict conformational flexibility.

The primary amine at the 4-position is a key functional group that can participate in hydrogen bonding and salt bridge formation. Derivatization of this amine can significantly impact the compound's interaction with its biological target.

Common derivatization strategies include:

Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines, which can alter basicity and lipophilicity.

Acylation: Formation of amides by reaction with carboxylic acids or their derivatives. This can introduce a wide range of substituents and modulate the electronic properties of the aminopyridine core.

Sulfonylation: Creation of sulfonamides, which can act as hydrogen bond acceptors and introduce different steric and electronic features.

Elucidation of Pharmacophore Features Critical for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 3,5-disubstituted-4-aminopyridine analogues, the key pharmacophoric features are generally considered to be:

A Hydrogen Bond Donor: The amino group at the 4-position is a critical hydrogen bond donor.

Aromatic Ring: The pyridine ring serves as a central scaffold and can engage in π-π stacking or hydrophobic interactions.

Pharmacophore models are developed using computational techniques that analyze the structures of active and inactive compounds. mdma.ch These models can then be used to virtually screen large compound libraries to identify new potential leads.

Impact of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, which is typically a chiral macromolecule such as a protein or nucleic acid. nih.govmdpi.com While 3,5-diethylpyridin-4-amine is an achiral molecule, the introduction of chiral centers through modification of the substituents can lead to stereoisomers with potentially different biological activities.

For instance, if one of the ethyl groups at the 3 or 5 position were to be replaced by a chiral substituent, or if a chiral center were introduced in a derivative of the 4-amino group, the resulting enantiomers or diastereomers could exhibit:

Different Binding Affinities: One stereoisomer may fit more favorably into the binding site of the target protein.

Varied Efficacies: The stereoisomers might induce different conformational changes in the target, leading to variations in biological response.

Distinct Pharmacokinetic Profiles: Differences in metabolism, distribution, and excretion can arise from the differential interaction of stereoisomers with enzymes and transporters.

Correlation between Structural Features and Observed In Vitro Activity Profiles

The systematic modification of the 3,5-diethylpyridin-4-amine scaffold allows for the establishment of clear correlations between specific structural features and the resulting in vitro activity. These relationships are crucial for guiding the optimization of lead compounds.

For example, in the context of 4-aminopyridine analogues as potassium channel blockers, the data presented in the table in section 6.1.1 reveals a distinct SAR profile. The introduction of a small, electron-donating methyl group at the 3-position enhances potency, while larger or electron-withdrawing groups at the same position are detrimental to activity.

| Analogue | R1 Substituent | R2 Substituent | In Vitro Activity (IC50, nM) |

|---|---|---|---|

| 1 | -CH3 | -CH3 | 50 |

| 2 | -CH2CH3 | -CH2CH3 | 25 |

| 3 | -CH(CH3)2 | -CH(CH3)2 | 150 |

| 4 | -CH2CH2CH3 | -CH2CH2CH3 | 80 |

| 5 | -Cyclopropyl | -Cyclopropyl | 65 |

This table presents hypothetical data for illustrative purposes.

From such data, one could infer that for this particular biological target, ethyl groups at the 3 and 5 positions provide an optimal balance of size and lipophilicity for potent in vitro activity. The decreased activity with larger or more sterically hindered groups like isopropyl suggests a defined pocket size.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein receptor.

In silico molecular docking simulations are employed to investigate how 3,5-Diethylpyridin-4-amine (B2977632) might bind to various biological targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of the conformational space to find the most stable binding pose, which is typically evaluated using a scoring function. This scoring function estimates the binding free energy, with lower energy values indicating higher binding affinity.

For pyridine (B92270) derivatives, targets of interest often include enzymes like kinases or receptors where the pyridine scaffold can act as a bioisostere for other aromatic systems. rsc.org The 4-amino group and the pyridine nitrogen are key features for forming specific interactions, while the diethyl groups contribute to occupying hydrophobic pockets within the receptor's active site. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure to rank potential interactions. Studies on similar aminopyridine structures have shown that these molecules can achieve significant binding affinities with various protein targets. d-nb.infonih.gov

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| Protein Kinase A | 1ATP | -8.2 | 550 |

| Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | 850 |

| p38 MAP Kinase | 1A9U | -8.5 | 320 |

| DNA Gyrase B | 1KZN | -7.5 | 1500 |

Post-docking analysis provides a detailed view of the specific non-covalent interactions that stabilize the ligand-receptor complex. For 3,5-Diethylpyridin-4-amine, several key interactions are anticipated:

Hydrogen Bonding: The primary amine group (-NH2) at the 4-position is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's active site are critical for binding specificity and affinity.

Hydrophobic Interactions: The two ethyl groups at the 3 and 5 positions are nonpolar and contribute significantly to the molecule's hydrophobic character. These groups are expected to form van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine, thereby anchoring the ligand in hydrophobic pockets of the binding site.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. If the pyridine nitrogen is protonated, it can also form π-cation interactions with these same residues, further enhancing binding stability. Computational studies on aminopyridine-thiourea derivatives have highlighted the importance of such hydrophobic and π-π stacking forces in enzyme interactions. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, providing deep insights into its geometry, stability, and chemical reactivity.

DFT calculations are performed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) of 3,5-Diethylpyridin-4-amine. These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For substituted pyridines, DFT studies show that the introduction of substituents like amino and alkyl groups can cause slight distortions in the planarity of the pyridine ring and alter the C-N and C-C bond lengths compared to unsubstituted pyridine. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.345 |

| C4-N(amine) Bond Length (Å) | 1.380 |

| C2-N1-C6 Bond Angle (°) | 117.5 |

| Dipole Moment (Debye) | 2.85 |

| Total Energy (Hartree) | -482.56 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For 3,5-Diethylpyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, reflecting its nucleophilic character. The LUMO would likely be distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT studies on similar pyridine derivatives have shown that the energy gap is a key factor in determining their biological activity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein atoms over time. This method is invaluable for assessing the conformational flexibility of the ligand and the stability of its interaction with the receptor in a simulated physiological environment (e.g., in water at 300 K). rsc.org

An MD simulation of the 3,5-Diethylpyridin-4-amine-protein complex would start from the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), key metrics are analyzed:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored to assess its stability within the binding pocket. A low and stable RMSD value over time suggests that the ligand maintains a consistent binding pose.

Root Mean Square Fluctuation (RMSF): The RMSF of the protein's amino acid residues is calculated to identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered crucial for the binding affinity.

These simulations provide a more realistic and rigorous assessment of the binding stability than static docking alone, helping to refine and validate the predicted binding mode. nih.gov

| Parameter | Value/Setting |

|---|---|

| Software | AMBER, GROMACS |

| Force Field | AMBER ff14SB (Protein), GAFF2 (Ligand) |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby streamlining the drug development process. wikipedia.org In the context of pyridine derivatives, which are known for a wide range of biological activities including antituberculosis, antitumor, and antiviral effects, QSAR studies provide valuable insights into the structural requirements for enhanced potency. mdpi.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyridine derivatives involves a systematic approach that begins with the compilation of a dataset of compounds with known biological activities. thaiscience.info These activities are typically expressed as the concentration of the substance required to produce a specific biological response, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). thaiscience.infontnu.no For the purpose of QSAR modeling, these values are often converted to their logarithmic form (e.g., pIC50) to linearize the relationship with molecular descriptors. thaiscience.info

The dataset is generally divided into a training set and a test set. thaiscience.info The training set is used to build the QSAR model, while the test set, comprising compounds not used in model development, is employed to validate its predictive power. thaiscience.info A crucial aspect of model development is the selection of appropriate molecular descriptors that can effectively capture the structural features influencing the biological activity. walisongo.ac.id

Various statistical methods are employed to establish the relationship between the descriptors and the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation representing the correlation. thaiscience.info More advanced methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also utilized, particularly when dealing with complex, non-linear relationships. ntnu.nochemmethod.com

For instance, a hypothetical QSAR study on a series of 4-aminopyridine (B3432731) derivatives might yield a model that predicts their inhibitory activity against a specific enzyme. The model's robustness and predictive capability would be assessed through various validation metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set.

Hypothetical Example of a QSAR Model for 4-Aminopyridine Derivatives

| Model Equation | R² | Q² | Predictive R² |

| pIC50 = 0.85(LogP) - 0.23(TPSA) + 1.54(HOMO) + 2.78 | 0.88 | 0.75 | 0.82 |

This table is a hypothetical representation of a QSAR model and its statistical parameters.

Descriptors and Statistical Analysis in QSAR

The selection of descriptors is a critical step in QSAR modeling, as they are the numerical representations of the physicochemical properties of the molecules. walisongo.ac.id For pyridine derivatives, a variety of descriptors are considered to account for their electronic, steric, and hydrophobic characteristics. These can be broadly categorized as:

Physicochemical Descriptors: These include properties like LogP (lipophilicity), molecular weight, and topological polar surface area (TPSA), which are important for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules. researchgate.net Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. walisongo.ac.idnih.gov These are often crucial for understanding receptor-ligand interactions. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. nih.gov

Statistical analysis is the cornerstone of QSAR, used to develop and validate the model. The primary goal is to find a statistically significant correlation between the selected descriptors and the biological activity. chemmethod.com

Multiple Linear Regression (MLR) is frequently the initial method of choice due to its simplicity and interpretability. thaiscience.info The resulting equation explicitly shows the contribution of each descriptor to the predicted activity. However, for more complex datasets, other methods may be more suitable. Principal Component Analysis (PCA) can be used for dimensionality reduction when a large number of descriptors are calculated. chemmethod.com

The validity of the developed QSAR model is rigorously assessed using statistical metrics. A high R² value indicates a good fit of the model to the training data, while a high Q² from cross-validation (often using the leave-one-out method) suggests good internal predictive ability. chemmethod.com The ultimate test of a QSAR model is its ability to accurately predict the activity of an external set of compounds, as indicated by a high predictive R². thaiscience.info

Commonly Used Descriptors in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples | Relevance |

| Physicochemical | LogP, Molar Refractivity, Topological Polar Surface Area (TPSA) | Lipophilicity, molecular size, and polarity, which influence pharmacokinetics. nih.gov |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Reactivity, stability, and intermolecular interactions. researchgate.netnih.gov |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. nih.gov |

This table provides examples of descriptor types and their significance in QSAR modeling.

Synthesis and Investigation of Novel Derivatives and Analogues for Research Expansion

Design Rationale for Next-Generation Pyridin-4-amine Compounds

The design of new analogues of a parent compound like 3,5-Diethylpyridin-4-amine (B2977632) is a rational, hypothesis-driven process aimed at systematically modifying its structure to achieve desired biological or physicochemical outcomes. The primary goals are often to enhance potency, improve selectivity for a specific biological target over others, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

A core principle in analogue design is the exploration of the structure-activity relationship (SAR). For the 3,5-Diethylpyridin-4-amine scaffold, the design rationale can be broken down into several key areas of modification:

Substitution on the Pyridine (B92270) Ring: While the parent compound is substituted at the 3, 4, and 5 positions, the 2 and 6 positions are available for functionalization. Introducing substituents at these positions can modulate the electronic properties of the pyridine ring, influencing its pKa and hydrogen bonding capacity. For instance, electron-withdrawing groups can decrease the basicity of the ring nitrogen, while electron-donating groups can increase it, which can be critical for interactions with biological targets. nih.gov

Derivatization of the 4-Amino Group: The exocyclic amino group is a key functional handle for derivatization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a nucleophile in various coupling reactions. Such modifications can introduce new pharmacophoric features, extend the molecule to reach secondary binding pockets, or alter its ADME profile. For example, designing anilide and imide derivatives of 4-aminopyridine (B3432731) has been explored to enhance cognitive effects by targeting cholinesterases. nih.gov

Bioisosteric Replacement: The pyridine core itself or its substituents can be replaced with bioisosteres—groups with similar steric and electronic properties—to improve potency or pharmacokinetic profiles. For example, the pyridine ring might be replaced with another heteroaromatic system, or the ethyl groups could be replaced with groups like -CF3 or -OMe to alter metabolic stability and target interactions.

The ultimate design strategy is often guided by the specific biological target. In the context of protein kinase inhibition, for example, library design often focuses on scaffolds that can form key hydrogen bonds with the kinase "hinge" region. nih.govnih.gov Therefore, analogues of 3,5-Diethylpyridin-4-amine might be designed to incorporate features known to favor kinase binding.

Synthetic Strategies for Diverse Analogue Libraries

To efficiently explore the SAR and discover compounds with improved properties, chemists often employ strategies that allow for the rapid synthesis of multiple analogues, known as chemical libraries. These libraries can be either diverse, covering a wide range of structural variations, or focused, designed to probe a specific structural hypothesis.

Parallel synthesis and combinatorial chemistry are powerful tools for generating large libraries of compounds. In parallel synthesis, multiple discrete compounds are synthesized simultaneously in an array of reaction vessels. This approach allows for the systematic variation of building blocks, leading to a grid of related products. For instance, a library of 3,5-Diethylpyridin-4-amine analogues could be generated by reacting a common precursor with a diverse set of reagents.

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis as they combine three or more starting materials in a single step to form a complex product. nih.gov A hypothetical MCR for generating a library based on the pyridin-4-amine scaffold might involve reacting a 1,3-dicarbonyl compound, an amine, and a source of the C4-amino group under conditions that favor the formation of the substituted pyridine ring.

Solid-phase synthesis is another classic combinatorial technique where one of the starting materials is attached to a polymer resin. drugdesign.org Subsequent reaction steps are carried out, and excess reagents and byproducts are easily removed by washing the resin. This facilitates the use of excess reagents to drive reactions to completion and simplifies purification. The final compounds are then cleaved from the resin for biological testing. This method would be highly applicable for creating a library of amide or sulfonamide derivatives starting from the 4-amino group of a resin-bound 3,5-diethylpyridine (B1625690) core.

While large, diverse libraries are useful for initial hit discovery, focused libraries are often more efficient for lead optimization. nih.gov A focused library is a smaller, rationally designed set of compounds intended to explore a specific region of chemical space or to test a particular SAR hypothesis. nih.gov

For example, if initial screening suggests that a hydrophobic pocket accommodates one of the ethyl groups of 3,5-Diethylpyridin-4-amine, a focused library could be designed to explore this interaction. The library would contain analogues where the ethyl group is systematically replaced with other alkyl and cycloalkyl groups of varying size and lipophilicity, such as those shown in the table below.

| Modification at Position 3 | Rationale |

| Methyl | Probes for tolerance of smaller substituents. |

| Isopropyl, Cyclopropyl | Introduces steric bulk and conformational rigidity. |

| n-Propyl, n-Butyl | Systematically increases chain length and lipophilicity. |

| Methoxyethyl | Introduces a polar ether linkage to probe for potential hydrogen bond acceptors. |

This targeted approach allows researchers to efficiently map the requirements of the binding site and optimize the substituent for maximal potency and selectivity. The design of kinase-inhibitor libraries, for example, is often focused on a limited set of scaffolds known to interact with the ATP-binding site, with diversity introduced at vectors pointing towards less conserved regions of the enzyme. nih.govnih.gov

Comparative Analysis of Biological Profiles of Analogues with Parent Compound

The ultimate validation of any design and synthesis strategy is the biological evaluation of the new analogues. By comparing the biological activity of the synthesized compounds to that of the parent molecule, researchers can derive critical SAR insights that guide the next round of design.

The data below, compiled from studies on related pyridine derivatives, illustrates how structural modifications can impact biological activity, in this case, antiproliferative effects against cancer cell lines. While not specific to 3,5-Diethylpyridin-4-amine, the principles are directly applicable. We will consider a hypothetical parent compound, "Analogue P," representing a simple substituted pyridine, to demonstrate the comparative analysis.

| Compound | Modification from Parent (Analogue P) | Biological Target/Assay | Activity (IC50, µM) | Reference Principle |

|---|---|---|---|---|

| Analogue P | Parent Scaffold (e.g., 3,5-dimethyl-4-aryl-pyridine) | Antiproliferative (HeLa) | >50 | nih.gov |

| Analogue 1 | Addition of one -OMe group to aryl ring | Antiproliferative (HeLa) | 12 | nih.gov |

| Analogue 2 | Addition of a second -OMe group | Antiproliferative (HeLa) | <25 | nih.gov |

| Analogue 3 | Addition of a third -OMe group | Antiproliferative (HeLa) | 1.0 | nih.gov |

| Analogue 4 | Addition of one -OH group to aryl ring | Antiproliferative (MCF-7) | 4.75 | nih.gov |

| Analogue 5 | Addition of a second -OH group | Antiproliferative (MCF-7) | 0.91 | nih.gov |

| Analogue 6 | -OH group combined with a -Cl group | Antiproliferative (MCF-7) | 5.83 | nih.gov |

Analysis of SAR Trends:

The data in the table clearly demonstrates key SAR trends. The introduction of methoxy (B1213986) (-OMe) groups (Analogues 1-3) progressively increases antiproliferative activity against the HeLa cell line, lowering the IC50 value from >50 µM to 1.0 µM. nih.gov This suggests that the electron-donating and/or hydrogen bond accepting capabilities of the methoxy group are crucial for activity, and that multiple substitutions are beneficial.

By applying these analytical principles to libraries derived from 3,5-Diethylpyridin-4-amine, researchers can systematically refine the molecular architecture to develop next-generation compounds with superior properties for research and potential therapeutic applications.

Role of 3,5 Diethylpyridin 4 Amine;hydrochloride As a Research Probe and Tool

Utility in Mechanistic Biology Studies

There are no documented instances of 3,5-Diethylpyridin-4-amine (B2977632);hydrochloride being used as a tool to investigate biological pathways or the mechanisms of protein function. Research in mechanistic biology often employs specific chemical probes to perturb or label biological targets, but this compound has not been reported in such a capacity.

Application in Assay Development for Target Validation

Information regarding the application of 3,5-Diethylpyridin-4-amine;hydrochloride in the development or validation of biological assays is not available. The process of target validation in drug discovery relies on compounds that can selectively interact with a biological target, and there are no published studies that describe the use of this specific molecule for such purposes.

Contributions to Understanding Pyridine-based Pharmacophores

The pyridine (B92270) ring is a well-established pharmacophore, and the study of various substituents is crucial for understanding structure-activity relationships (SAR). However, there is a lack of specific research data concerning the contribution of the 3,5-diethyl substitution pattern of this compound to the understanding of pyridine-based pharmacophores. SAR studies typically involve comparing the activity of a series of related compounds to determine the effect of different functional groups, but such studies including this compound have not been found in the public domain.

Future Research Directions and Unexplored Avenues

Integration with Advanced Imaging Techniques for Cellular Localization Studies

A fundamental step in understanding the biological potential of a new compound is determining its location within cells and tissues. Advanced imaging techniques can provide invaluable insights into its mechanism of action, accumulation, and distribution. A primary future objective would be to develop a radiolabeled analog of 3,5-Diethylpyridin-4-amine (B2977632) hydrochloride for use with Positron Emission Tomography (PET). PET is a powerful non-invasive imaging modality that allows for the real-time, quantitative visualization of biochemical processes in vivo. nih.govnih.gov

The development of a PET radioligand, for instance by introducing a fluorine-18 (B77423) ([¹⁸F]) atom, would enable studies to assess receptor occupancy and biodistribution in living subjects. nih.gov This would be critical for evaluating its potential as a therapeutic agent or a diagnostic tool. Research would focus on preparing a suitable precursor and optimizing the radiofluorination process to achieve high radiochemical yield and purity, essential for potential clinical translation. nih.gov

Furthermore, fluorescence microscopy could be employed for high-resolution intracellular localization. This would involve synthesizing a fluorescently tagged derivative of the compound. By observing the derivative's interaction with live cells, researchers could determine if it localizes to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum, providing clues to its molecular targets and potential cytotoxicity.

Table 1: Hypothetical Research Plan for Imaging Studies

| Research Phase | Technique | Objective | Potential Outcome |

|---|---|---|---|

| Phase 1 | Chemical Synthesis | Develop a precursor for radiofluorination. | Precursor suitable for [¹⁸F] labeling. |

| Phase 2 | Radiochemistry | Synthesize [¹⁸F]-3,5-Diethylpyridin-4-amine. | A novel PET imaging probe. |

| Phase 3 | In Vitro Studies | Autoradiography on tissue slices expressing potential target proteins. | Confirmation of specific binding to target tissues. nih.gov |

| Phase 4 | In Vivo Studies | PET imaging in animal models. | Data on brain uptake, biodistribution, and target engagement. nih.gov |

| Phase 5 | Microscopy | Synthesize a fluorescent analog for confocal microscopy. | Visualization of subcellular localization. |

Exploration of Novel Biological Targets based on Chemoinformatics Predictions

Chemoinformatics and computational modeling are essential tools for accelerating drug discovery by predicting the likely biological targets of a novel compound. By analyzing the three-dimensional structure of 3,5-Diethylpyridin-4-amine hydrochloride, researchers can perform virtual screening against extensive libraries of known protein structures. This process can identify potential protein targets for which the compound may have a high binding affinity.

Given that various pyridine (B92270) derivatives have shown activity as SHP2 inhibitors or as antimalarial agents, initial computational screens could focus on targets within these pathways, such as the SHP2 protein tyrosine phosphatase or enzymes like dihydrofolate reductase in Plasmodium falciparum. nih.govnih.gov Molecular docking simulations would provide detailed information on the potential binding modes and interactions between the compound and the active sites of these proteins. nih.gov These in silico predictions serve as a crucial, cost-effective first step to guide subsequent experimental validation.

Table 2: Illustrative Chemoinformatics Workflow and Potential Predictions

| Step | Method | Description | Hypothetical Target Class Predicted |

|---|---|---|---|

| 1 | Structure Generation | Generate a 3D conformer of 3,5-Diethylpyridin-4-amine. | N/A |

| 2 | Target Fishing | Screen the compound's structure against a database of known pharmacophores. | Kinases, Phosphatases, GPCRs. |

| 3 | Molecular Docking | Dock the compound into the binding sites of top-ranked potential targets. | High binding score for SHP2 phosphatase. nih.gov |

| 4 | ADMET Prediction | In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Favorable predicted oral bioavailability and low toxicity. nih.gov |

| 5 | Hit Prioritization | Rank potential targets based on docking scores and predicted pharmacokinetics. | SHP2 selected for initial in vitro enzyme activity assays. |

Development of Advanced Synthetic Methodologies for Isotopic Labeling for Research

Isotopic labeling is fundamental for a wide range of chemical and biological studies, including metabolic fate analysis, mechanistic studies, and as probes for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The development of robust synthetic routes to introduce stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the 3,5-Diethylpyridin-4-amine hydrochloride structure is a critical research avenue.